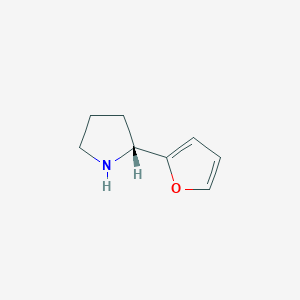

(2R)-2-(furan-2-yl)pyrrolidine

Description

BenchChem offers high-quality (2R)-2-(furan-2-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(furan-2-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(2R)-2-(furan-2-yl)pyrrolidine |

InChI |

InChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2/t7-/m1/s1 |

InChI Key |

LIFJPSLQRGQNMM-SSDOTTSWSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CO2 |

Canonical SMILES |

C1CC(NC1)C2=CC=CO2 |

Origin of Product |

United States |

Significance of Chiral Pyrrolidine Scaffolds in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast number of natural products and pharmaceutical agents. nih.govrsc.org Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.gov The presence of stereogenic centers, with the potential for up to four, gives rise to a multitude of stereoisomers, making the stereocontrolled synthesis of pyrrolidine derivatives a critical endeavor. nih.gov

Chiral pyrrolidines are not only integral components of biologically active molecules but also serve as powerful tools in asymmetric synthesis. nih.govmdpi.com They are widely employed as chiral auxiliaries, ligands for transition metal catalysts, and organocatalysts. nih.govmdpi.com The seminal work on proline-catalyzed asymmetric aldol (B89426) reactions highlighted the potential of simple, chiral pyrrolidine-based molecules to effect high levels of stereocontrol. mdpi.com This has led to the development of a diverse range of pyrrolidine-based catalysts for various asymmetric transformations, including Michael additions, Mannich reactions, and Diels-Alder reactions. mdpi.comwhiterose.ac.uk The ability to fine-tune the steric and electronic properties of the pyrrolidine scaffold by introducing substituents at various positions allows for the rational design of catalysts for specific applications. nih.govmdpi.com

Importance of Furan Heterocycles in Synthetic Strategies

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another privileged structure in organic synthesis. acs.org Its unique reactivity profile, characterized by a lower resonance energy compared to benzene, allows it to participate in a wide array of chemical transformations. acs.org Furans can act as dienes in Diels-Alder reactions, undergo various cycloadditions, and be converted into a range of other functional groups and ring systems. acs.org

The versatility of the furan moiety makes it a valuable precursor in the synthesis of complex molecules, including natural products. acs.orgbenthamdirect.combenthamscience.com It can be readily transformed into 1,4-dicarbonyl compounds, butenolides, and other useful intermediates. acs.org The development of methodologies for the synthesis of substituted and chiral furan derivatives is an active area of research, with strategies including the functionalization of pre-existing furan rings, organocatalytic enantioselective approaches, and the use of carbohydrates as chiral pool precursors. benthamdirect.combenthamscience.comresearchgate.net

Contextualization of 2r 2 Furan 2 Yl Pyrrolidine As a Key Chiral Synthon

Enantioselective Construction of the Pyrrolidine Core Bearing a Furan Moiety

The synthesis of enantiomerically pure 2-substituted pyrrolidines, including those with a furan group, has been a significant area of research. nih.govacs.orgacs.org The development of methods that allow for the precise control of stereochemistry at the C2 position is crucial for their application in the synthesis of complex molecules. Various strategies have been employed, ranging from the use of chiral auxiliaries to catalytic asymmetric reactions. The inherent chirality of the target molecule necessitates synthetic approaches that can selectively generate the desired (R)-enantiomer.

Recent advancements have focused on catalytic methods that are both efficient and atom-economical. These methods often involve the cyclization of acyclic precursors, where the stereochemistry is introduced during the ring-forming step. The presence of the furan ring introduces both electronic and steric factors that can influence the outcome of these reactions.

Asymmetric Catalysis in (2R)-2-(furan-2-yl)pyrrolidine Synthesis

Asymmetric catalysis has emerged as the most powerful tool for the synthesis of enantiomerically enriched compounds like (2R)-2-(furan-2-yl)pyrrolidine. This approach utilizes a small amount of a chiral catalyst to generate large quantities of the desired product with high enantiomeric excess (ee). Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral pyrrolidines. acs.orgnih.govrsc.org

The choice of catalyst and reaction conditions is critical for achieving high levels of enantioselectivity. The substrate scope of these catalytic systems is also an important consideration, as it determines the range of derivatives that can be synthesized.

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. acs.orgnih.govrsc.org For the synthesis of chiral pyrrolidines, organocatalytic strategies often involve the activation of substrates through the formation of transient iminium or enamine intermediates. jyu.fi These intermediates then participate in stereoselective cyclization reactions.

A notable organocatalytic approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization. pnas.org Chiral secondary amines, such as those derived from proline, are often used as catalysts in these transformations. jyu.fi The catalyst controls the stereochemical outcome of the initial addition step, which in turn dictates the stereochemistry of the final pyrrolidine product. For instance, the reaction of an appropriate amine precursor with a furan-containing α,β-unsaturated aldehyde in the presence of a chiral imidazolidinone catalyst can lead to the formation of (2R)-2-(furan-2-yl)pyrrolidine derivatives with high enantioselectivity. pnas.org

Another powerful organocatalytic method is the asymmetric [3+2] cycloaddition reaction. mdpi.com This strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrrolidine ring. Chiral bifunctional catalysts, such as thioureas or squaramides bearing a basic moiety, can effectively control the diastereo- and enantioselectivity of these cycloadditions. mdpi.comacs.org

The table below summarizes some key findings in the organocatalytic synthesis of pyrrolidine derivatives.

| Catalyst Type | Reaction Type | Key Features | Reference |

| Chiral Secondary Amine | Conjugate Addition-Cyclization | Iminium ion catalysis, high enantioselectivity. pnas.org | pnas.org |

| Chiral Bifunctional Thiourea/Squaramide | [3+2] Cycloaddition | High diastereo- and enantioselectivity. mdpi.comacs.org | mdpi.comacs.org |

| Cinchona Alkaloid-derived Thiourea | Conjugate Addition | Synthesis of substituted pyrrolidine-3-carboxylic acid derivatives. rsc.org | rsc.org |

Transition metal catalysis offers a complementary and highly effective approach to the synthesis of chiral pyrrolidines. frontiersin.orgsioc-journal.cnorganic-chemistry.org Metals such as gold, copper, and palladium have been employed in a variety of asymmetric transformations, including cycloisomerizations, carboaminations, and cycloadditions. jyu.finih.govrsc.orgacs.orgthieme-connect.comacs.org

Gold catalysts have shown remarkable reactivity in the activation of alkynes and allenes, making them well-suited for the synthesis of heterocyclic compounds. acs.org A notable gold-catalyzed approach to enantioenriched pyrrolidines involves the tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. acs.orgorganic-chemistry.org This method allows for the synthesis of various 2-substituted pyrrolidines in excellent yields and with high enantioselectivities. acs.org Another strategy involves the gold-catalyzed anti-Markovnikov hydroamination of alkynes, which can initiate tandem reactions to form stereodefined 2,5-disubstituted pyrrolidines. rsc.org

The following table highlights a gold-catalyzed synthesis of a pyrrolidine derivative.

| Catalyst | Reactants | Product | Yield | Enantioselectivity | Reference |

| IPrAuNTf2 | Homopropargyl amide, TMSN3, Et3N | (2R,5R)-2-azido-5-heptyl-1-((4-methoxyphenyl)sulfonyl)pyrrolidine | 60% | Not specified | rsc.org |

Copper catalysis has been widely used in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net Copper-catalyzed reactions often proceed under mild conditions and tolerate a wide range of functional groups. One effective method for the synthesis of 2-arylpyrrolidines is the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates. organic-chemistry.orgnih.gov This reaction proceeds via a radical mechanism and provides access to a variety of 2-substituted pyrrolidines. nih.gov

Furthermore, copper-catalyzed alkene diaminations have been developed for the synthesis of chiral 2-aminomethyl indolines and pyrrolidines with high enantioselectivity. rsc.org Aerobic copper-catalyzed aminooxygenation of 4-pentenylsulfonamides has also been reported to yield 2-formylpyrrolidines. acs.org

The table below provides an example of a copper-catalyzed pyrrolidine synthesis.

| Catalyst | Reactants | Product | Yield | Reference |

| Cu(1,10-phenanthroline)2 | Potassium N-Cbz-β-aminoethyltrifluoroborate, 4-methoxystyrene | 2-Arylpyrrolidine derivative | 82% | nih.gov |

Palladium catalysis has proven to be a versatile tool for the construction of C-N and C-C bonds, making it highly suitable for pyrrolidine synthesis. acs.orgnih.govumich.edu Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides afford N-aryl-2-allylpyrrolidines with high diastereoselectivity. nih.gov Tandem N-arylation/carboamination sequences have also been developed, allowing for the synthesis of N-aryl-2-allylpyrrolidines from primary γ-amino alkenes, aryl bromides, and vinyl bromides. nih.gov

Another significant palladium-catalyzed method is the formal [3+2] cycloaddition of vinyl aziridines with α,β-unsaturated ketones. thieme-connect.com This reaction proceeds with high diastereo- and enantioselectivity, providing access to highly substituted pyrrolidines. thieme-connect.com The use of chiral ligands is crucial for achieving high levels of asymmetric induction in these transformations.

The following table summarizes a palladium-catalyzed synthesis of a pyrrolidine derivative.

| Catalyst System | Reactants | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| [Pd2dba3]·CHCl3, Chiral Ligand, KBr | Vinyl aziridine, α,β-Unsaturated ketone | Substituted pyrrolidine | up to 99% | up to 30:1 | up to 99% | thieme-connect.com |

Transition Metal-Catalyzed Asymmetric Transformations[6][8][11][12][16][18][19][20][21].

Rhodium-Catalyzed Approaches

Rhodium catalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including pyrrolidine derivatives. snnu.edu.cn Recent advancements have focused on the development of planar chiral rhodium complexes for asymmetric C-H functionalization reactions. nih.govchemsoc.org.cn These catalysts have shown high efficiency and enantioselectivity in the synthesis of various chiral compounds. chemsoc.org.cn For instance, Rh(I)-catalyzed direct coupling of pyridylferrocenes with aryl halides has been developed, achieving excellent yields and enantioselectivities (95–>99% ee) for a broad range of substrates. chemsoc.org.cn While direct rhodium-catalyzed synthesis of (2R)-2-(furan-2-yl)pyrrolidine is not extensively documented in the provided results, the principles of rhodium-catalyzed asymmetric C-H functionalization and cyclization reactions are highly relevant. snnu.edu.cn For example, rhodium-catalyzed intramolecular hydroacylation has been used to generate cyclopentanones with high diastereo- and enantioselectivity, a strategy that could be adapted for pyrrolidine synthesis. snnu.edu.cn

A dual catalysis system involving Rh(II) and Pd(0) has been utilized in a carbenoid N-H insertion/allylation cascade reaction to construct highly functionalized and polysubstituted pyrrolidines. mdpi.com This method involves the reaction of diazo compounds with amines, where the rhodium catalyst facilitates the N-H insertion to form a key intermediate that then undergoes a palladium-catalyzed allylation. mdpi.com This approach allows for the creation of complex pyrrolidine structures with multiple substituents. mdpi.com

| Catalyst System | Reaction Type | Key Features | Ref. |

| Planar Chiral Rh(I) Complexes | Asymmetric C-H Arylation | High yields and excellent enantioselectivity (95–>99% ee) for ferrocene (B1249389) derivatives. | chemsoc.org.cn |

| Rh(II)/Pd(0) dual catalysis | Carbenoid N-H Insertion/Allylation Cascade | Construction of highly functionalized and polysubstituted pyrrolidines. | mdpi.com |

Iridium-Catalyzed Approaches

Iridium catalysis offers a versatile platform for the synthesis of pyrrolidines through various mechanisms, including reductive generation of azomethine ylides and asymmetric hydrogenation. nih.govchemrxiv.org A notable method involves the iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams. nih.govchemrxiv.org These ylides then undergo [3+2] dipolar cycloaddition reactions with alkenes to furnish functionalized pyrrolidines under mild conditions. nih.govchemrxiv.org This strategy has been shown to be highly regio- and diastereoselective, depending on the nature of the dipolarophile used. nih.govchemrxiv.org For example, the reaction with tert-butyl acrylate (B77674) leads to the formation of a single regioisomer. nih.govchemrxiv.org

Furthermore, iridium catalysts have been successfully employed in the asymmetric hydrogenation of cyclic imines, providing access to enantioenriched cyclic amines with high enantioselectivity. acs.org Chiral iridium complexes have been developed that are effective for the hydrogenation of challenging substrates like seven-membered cyclic imines. acs.org The development of planar chiral iridium cyclopentadienyl (B1206354) complexes has also been a focus, enabling streamlined access to highly selective catalysts for asymmetric C-H functionalization. nih.gov

| Catalyst System | Reaction Type | Key Features | Ref. |

| [IrCl(CO)(PPh₃)₂] (Vaska's complex) / TMDS | Reductive Azomethine Ylide Generation & [3+2] Cycloaddition | Mild conditions, broad scope for amides and lactams, high regio- and diastereocontrol. | nih.govchemrxiv.org |

| Chiral Iridium Complexes | Asymmetric Hydrogenation of Cyclic Imines | High enantioselectivity (up to 99% ee) for various cyclic imines. | acs.org |

| Planar Chiral Cp-Ir(I) Complexes | Asymmetric C-H Functionalization | Enantiospecific complexation delivering catalysts in high yield and enantiopurity. | nih.gov |

Enzyme-Mediated Biocatalytic Routes

Biocatalysis provides an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. acs.org Enzymes such as transaminases, imine reductases (IREDs), and aldolases are increasingly used in cascade reactions to produce enantiomerically pure amines and heterocycles. researchgate.netacs.org

A one-pot cascade using a transaminase and a reductive aminase has been developed for the synthesis of 2,5-disubstituted pyrrolidine alkaloids. researchgate.net This process involves an initial enzymatic reductive amination of a diketone, followed by spontaneous cyclization to a pyrrolinium cation, which is then enzymatically reduced to the desired pyrrolidine. researchgate.net Both (R)- and (S)-selective transaminases have been identified, allowing for the synthesis of different stereoisomers. researchgate.net

Another versatile biocatalytic route utilizes D-fructose-6-phosphate aldolase (B8822740) (FSA) to produce chiral 2,3-dihydroxy-1,4-diketones. acs.org These diketones serve as synthons in subsequent enzyme cascades involving transamination to form densely functionalized homochiral 1-pyrrolines, which can then be reduced chemically or enzymatically to tetrasubstituted pyrrolidines. acs.org

| Enzyme(s) | Reaction Type | Key Features | Ref. |

| Transaminase & Reductive Aminase | One-pot Cascade from Diketones | High conversion, diastereomeric, and enantiomeric excess. | researchgate.net |

| D-fructose-6-phosphate aldolase (FSA) & Transaminase | Cascade from Aldolase-derived Diketones | Access to densely functionalized tetrasubstituted pyrrolidines. | acs.org |

| Lipase | Enzymatic Resolution | Synthesis of key intermediates for pharmaceuticals. | acs.org |

Diastereoselective Approaches to 2-Furan-2-yl-Pyrrolidine Derivatives

Diastereoselective synthesis is crucial for controlling the relative stereochemistry of multiple chiral centers in a molecule. Several methodologies have been developed to achieve high diastereoselectivity in the synthesis of pyrrolidine derivatives.

One approach involves a one-pot nitro-Mannich/hydroamination cascade reaction using a combination of base and gold(I) catalysts. This method affords substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org Another powerful strategy is the [3+2] cycloaddition of azomethine ylides. A three-component reaction based on benzofuran (B130515) has been reported to produce spiro-pyrrolidine derivatives with high yields (74-99%) and excellent diastereomeric ratios (>20:1). nih.gov

Palladium-catalyzed methodologies have also been employed for the enantio- and diastereoselective synthesis of pyrrolidine derivatives. nih.gov An intramolecular nucleopalladation of a tethered protected amine forms the pyrrolidine ring and a quinone methide intermediate, which is then trapped by a second nucleophile to give diverse products with high enantio- and diastereoselectivity. nih.gov

Furthermore, protecting-group-free syntheses have been developed for 2,3-cis substituted hydroxypyrrolidines. researchgate.net These methods utilize novel reaction methodologies that allow for the stereoselective formation of cyclic carbamates from olefinic amines and the formation of primary amines via a modified Vasella/reductive amination reaction, both performed in aqueous media. researchgate.net

Strategies for Introducing the Furan Moiety

The furan moiety can be introduced at various stages of the synthetic sequence. One strategy involves starting with a furan-containing building block. For example, the synthesis of (R)-N-(1-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide can be achieved from (R)-2-(1-azidoethyl)furan through hydrogenation. sapub.org This intermediate can then be further elaborated to construct the pyrrolidine ring.

The introduction of the furan moiety at an early stage of a total synthesis has also been demonstrated to be a viable strategy, despite the known instability of the furan ring under certain conditions. shareok.org

| Strategy | Description | Key Features | Ref. |

| Furan-containing starting material | Utilizes a commercially available or readily synthesized furan derivative as a building block. | Direct incorporation of the furan moiety. | sapub.org |

| Cascade reaction forming the furan | The furan ring is constructed as part of a cascade sequence from acyclic precursors. | Convergent and stereoselective. | shareok.org |

| Early-stage introduction in total synthesis | The furan is introduced at the beginning of a multi-step synthesis. | Allows for extensive modification of other parts of the molecule. | shareok.org |

Key Reaction Methodologies in the Synthesis of (2R)-2-(furan-2-yl)pyrrolidine

The synthesis of (2R)-2-(furan-2-yl)pyrrolidine and its derivatives relies on a variety of key reaction methodologies that enable the construction of the pyrrolidine core with high stereocontrol.

[3+2] Cycloaddition reactions of azomethine ylides are a cornerstone for pyrrolidine synthesis. nih.govnih.gov These reactions can be catalyzed by various metals, including iridium, and allow for the rapid construction of the five-membered ring with control over stereochemistry. nih.govchemrxiv.org

Palladium-catalyzed reactions have also proven to be highly effective. nih.gov These include enantioselective and diastereoselective methods that proceed via intramolecular nucleopalladation followed by intermolecular trapping of a reactive intermediate. nih.gov

Biocatalytic methods, employing enzymes like transaminases and reductases, offer a green and highly selective approach to chiral pyrrolidines. researchgate.netacs.org These enzymatic cascades can transform simple starting materials into complex products with high enantiomeric and diastereomeric purity. researchgate.netacs.org

Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates. nih.govresearchgate.net These reactions are atom- and step-economical, making them attractive for the synthesis of complex molecules like pyrrolidine derivatives. nih.govresearchgate.net

A notable example is the cascade approach for synthesizing functionalized (2-furyl)-2-pyrrolidines from enynal molecules. shareok.org This process involves an N-H insertion into a metal-carbenoid followed by an intramolecular aldol (B89426) reaction, affording the pyrrolidine products with high diastereoselectivity (>98:2). shareok.org This reaction is catalyzed by earth-abundant zinc chloride and proceeds under mild conditions. shareok.org

Another example is the Rh(II)/Pd(0) dual-catalyzed cascade reaction involving carbenoid N-H insertion and allylation to construct highly functionalized pyrrolidines. mdpi.com Such cascade processes are powerful tools for the efficient construction of diverse heterocyclic architectures. acs.org

[3+2] Cycloaddition Chemistry, including Azomethine Ylide-Alkene Cycloadditions

The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is a powerful and convergent method for constructing the pyrrolidine ring system. nih.govpsu.edu Azomethine ylides, which are 1,3-dipoles, react with various dipolarophiles, such as alkenes, to yield highly substituted pyrrolidines. nih.govnih.gov This approach is valued for its high degree of regio- and stereocontrol, often proceeding with high diastereoselectivity. psu.eduacs.org

Azomethine ylides are typically generated in situ due to their high reactivity. nih.gov Common methods for their formation include the thermal ring-opening of aziridines, the condensation of α-amino acids with aldehydes followed by decarboxylation, or the reaction of an amine with an aldehyde to form an iminium ion which then undergoes deprotonation. psu.edumdpi.com The choice of method for generating the azomethine ylide can influence the substitution pattern of the resulting pyrrolidine. psu.edu

For the synthesis of furan-containing pyrrolidines, a furan-substituted aldehyde or an alkene can be employed as a component in the cycloaddition. The reaction of an azomethine ylide with an alkene dipolarophile is a concerted process where the stereochemistry of the alkene is retained in the pyrrolidine product. acs.org This stereospecificity is a key advantage for controlling the final product's configuration. acs.org

Recent advancements have focused on asymmetric catalysis to achieve enantioselectivity. Chiral catalysts, often based on transition metals, can coordinate with the azomethine ylide or the dipolarophile to control the facial selectivity of the cycloaddition, leading to enantioenriched pyrrolidine products. nih.govrsc.org For instance, a combined system of Au(I) and a chiral N,N′-dioxide–Dy(III) complex has been used in asymmetric tandem cycloisomerization/[3+2] cycloaddition reactions to produce enantioenriched spiroisobenzofuran-pyrrolidine derivatives. rsc.org

The versatility of the [3+2] cycloaddition is further demonstrated by its application in cascade reactions, where the initial cycloadduct undergoes subsequent transformations in a one-pot process to generate complex polycyclic systems containing the pyrrolidine ring. acs.org

| Reactants | Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Azomethine ylide (from isatin (B1672199) and sarcosine) + Benzoimidazol-2-yl-3-phenylacrylonitriles | Refluxing ethanol (B145695) | Spiro[indoline-3,2′-pyrrolidines] | Not specified | nih.gov |

| Aziridines + 2-ethynyl benzyl (B1604629) alcohols | Au(I)/chiral N,N′-dioxide–Dy(III) complex | Enantioenriched 3H-spiroisobenzofuran-1,3′-pyrrolidine derivatives | Up to 81% yield, >19:1 dr, 95% ee | rsc.org |

| Aldehyde + N-alkyl glycine (B1666218) esters | Toluene, heat; then MnO2 | Pyrroles (via dihydropyrrole intermediate) | Good yields | acs.org |

Intramolecular Cyclization Reactions

Intramolecular cyclization represents another fundamental and widely used strategy for the synthesis of the pyrrolidine ring. temple.edu This approach involves the formation of a carbon-nitrogen bond within a single molecule that contains both the nucleophilic nitrogen and an electrophilic carbon at appropriate positions.

One common method involves the intramolecular nucleophilic substitution (SN2) reaction of an acyclic precursor. temple.edu For example, a γ-amino halide or a γ-amino alcohol derivative (such as a tosylate) can undergo cyclization upon treatment with a base to afford the pyrrolidine ring. temple.edu The stereochemistry of the starting material directly influences the stereochemistry of the final product.

Another powerful intramolecular approach is the intramolecular [3+2] cycloaddition of azomethine ylides. acs.org In this case, the azomethine ylide and the dipolarophile (an alkene or alkyne) are part of the same molecule. psu.eduacs.org This method is highly efficient for constructing bicyclic and polycyclic systems containing a pyrrolidine ring, often with excellent stereocontrol due to the conformational constraints of the tether connecting the dipole and dipolarophile. acs.org

Furthermore, intramolecular C-H amination has emerged as a modern and atom-economical method for pyrrolidine synthesis. nih.gov This reaction involves the insertion of a nitrene, generated from an azide (B81097) precursor, into a C-H bond. nih.gov Directed evolution of enzymes, such as cytochrome P450, has enabled highly enantioselective intramolecular C(sp³)–H amination to produce chiral pyrrolidines. nih.gov

A cascade approach has also been developed for synthesizing functionalized (2-furyl)-2-pyrrolidines. This domino process involves an N–H insertion into an enynal-derived metal-carbenoid, followed by an intramolecular aldol reaction, affording pyrrolidines with high diastereoselectivity (>98:2). shareok.org

| Precursor Type | Reaction | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| γ-Amino alcohol derivative (tosylate) | Intramolecular SN2 cyclization | Base | Pyrrolidine | Stereospecific | temple.edu |

| Molecule with azomethine ylide and alkene/alkyne | Intramolecular [3+2] cycloaddition | Thermal or catalytic | Bicyclic/Polycyclic pyrrolidine | High stereocontrol | acs.org |

| Organic azide | Intramolecular C(sp³)–H amination | Engineered cytochrome P411 | Chiral pyrrolidines | Good enantioselectivity | nih.gov |

| Enynal and amine | N–H insertion/intramolecular aldol cascade | Zinc chloride catalyst | Functionalized (2-furyl)-2-pyrrolidines | >98:2 diastereoselectivity | shareok.org |

Asymmetric Hydrogenation of Pyrrolidine Precursors

Asymmetric hydrogenation is a highly effective method for introducing chirality into the pyrrolidine ring. This strategy typically involves the reduction of a prochiral unsaturated precursor, such as a pyrrole (B145914), a dihydropyrrole, or an imine, using a chiral catalyst.

The asymmetric hydrogenation of N-heteroaromatic compounds, including pyrrole derivatives, provides direct access to chiral saturated heterocycles. rsc.org Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, are commonly employed. rsc.orgresearchgate.netnih.gov For instance, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester has been shown to produce the corresponding pyrrolidine derivative with high diastereomeric excess (95% de). researchgate.net

The choice of catalyst, chiral ligand, and reaction conditions is crucial for achieving high enantioselectivity. rsc.org The substrate itself can also influence the stereochemical outcome, especially when it contains a chiral auxiliary. rsc.org For example, the diastereoselective hydrogenation of chiral fumaramides derived from Oppolzer's sultam has been used to synthesize enantiomerically pure 2-substituted butane-1,4-diols, which are precursors to pyrrolidines. researchgate.net

Iridium catalysts have proven particularly effective for the asymmetric hydrogenation of various unsaturated substrates. acs.org For instance, iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts has been developed to give chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives with up to 95% ee. nih.gov

| Precursor | Catalyst/Ligand | Product | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|

| N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester | Rhodium | Pyrrolidine derivative | 95% de | researchgate.net |

| Pyrrolo[1,2-a]pyrazinium salts | Iridium | Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives | Up to 95% ee | nih.gov |

| Homochiral fumaramides | Not specified | (2S)-butane-1,4-diols (pyrrolidine precursors) | 77–88% de | researchgate.net |

C-H Functionalization Strategies in Pyrrolidine Synthesis

C-H functionalization has emerged as a powerful and step-economical strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds. rsc.org This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. acs.org

In the context of pyrrolidine synthesis, C-H functionalization can be applied to either form the pyrrolidine ring or to modify a pre-existing one. A notable example is the intramolecular C-H amination discussed previously, where a C-H bond is converted into a C-N bond to close the ring. nih.gov

Furthermore, C-H functionalization can be used to introduce substituents onto the pyrrolidine ring. For instance, the α-C-H bond of a cyclic amine like pyrrolidine can be functionalized. This has been demonstrated in reaction cascades where an in-situ generated azomethine ylide, formed from the amine, undergoes a [3+2] cycloaddition. acs.org This process effectively functionalizes the C-H bond alpha to the nitrogen. acs.org

Directing groups are often employed to control the regioselectivity of C-H functionalization reactions. acs.org These groups coordinate to the metal catalyst and position it in proximity to a specific C-H bond, enabling its selective activation. acs.org

A domino reaction involving β-C-H functionalization of pyrrolidine and a [3+2] cycloaddition has been developed for the synthesis of spiro and polycyclic compounds. acs.org This demonstrates the potential of C-H functionalization to create complex molecular architectures in a single step.

| Strategy | Reaction | Key Transformation | Reference |

|---|---|---|---|

| Ring Formation | Intramolecular C-H amination | C-H bond converted to C-N bond | nih.gov |

| Ring Functionalization | Amine α-C–H bond functionalization/cycloaddition | Functionalization of the C-H bond alpha to nitrogen | acs.org |

| Domino Reaction | β-C–H functionalization/[3+2] cycloaddition | Creation of spiro and polycyclic compounds | acs.org |

Precursor Design and Substrate Scope for Pyrrolidine-Furan Constructs

For methods involving the construction of the pyrrolidine ring, acyclic precursors are designed to contain the necessary atoms and functional groups for the desired cyclization reaction. For instance, in an intramolecular SN2 cyclization, a linear molecule with a terminal amine and a leaving group at the γ-position is required. temple.edu

In [3+2] cycloaddition reactions, the furan moiety can be introduced through either the 1,3-dipole or the dipolarophile. For example, a furan-containing aldehyde can be reacted with an α-amino acid to generate an azomethine ylide that already incorporates the furan ring. acs.org Alternatively, a furan-containing alkene can be used as the dipolarophile.

The substrate scope of these reactions is a key consideration. Many synthetic methods for pyrrolidines tolerate a wide range of functional groups, allowing for the preparation of diverse derivatives. acs.orgresearchgate.net For example, [3+2] cycloaddition reactions of azomethine ylides are often compatible with various electron-withdrawing and electron-donating groups on the dipolarophile. nih.gov

Biocatalytic methods, such as the enzymatic intramolecular C-H amination, also exhibit a certain substrate scope. The engineered enzymes may have preferences for substrates with specific structural features, which needs to be considered when designing a synthesis. nih.gov

The synthesis of functionalized (2-furyl)-2-pyrrolidines via a cascade reaction has been shown to accommodate substrates with functionalities like free alcohols, alkenes, and alkynes, demonstrating high chemoselectivity. shareok.org

Role as a Chiral Building Block in Multistep Synthesis

The inherent chirality of (2R)-2-(furan-2-yl)pyrrolidine makes it an excellent starting material for the enantioselective synthesis of a variety of complex molecules, particularly alkaloids and other nitrogen-containing natural products. The pyrrolidine ring provides a robust, stereochemically defined core that chemists can elaborate upon, while the furan ring acts as a latent carbonyl or a diene, ready for further transformations.

The true utility of (2R)-2-(furan-2-yl)pyrrolidine is demonstrated in its application to build intricate molecular frameworks where control of stereochemistry is paramount. The furan ring can be manipulated through various reactions, including oxidation, reduction, or cycloaddition, to generate new stereocenters with high levels of control, guided by the existing chirality of the pyrrolidine ring.

For instance, the synthesis of piperidine (B6355638) alkaloids often leverages intermediates derived from furan-containing chiral molecules. sapub.orgresearchgate.net A key strategy involves the transformation of the furan ring into a dihydropyridinone, a versatile template for constructing various piperidine-based natural products and their analogues. sapub.orgresearchgate.net This transformation effectively translates the chirality of the initial pyrrolidine derivative to the newly formed piperidine scaffold. Similarly, the synthesis of pyrrolizidine (B1209537) alkaloids, such as (+)-hyacinthacine B1 and B2, has been achieved using related chiral pyrrolidine precursors, where the furan ring can be involved in cycloaddition reactions to build the fused ring system. researchgate.net

The table below summarizes examples of complex molecular scaffolds synthesized using chiral furan-pyrrolidine strategies, highlighting the transfer of stereochemical information.

| Target Scaffold/Molecule | Key Synthetic Strategy | Precursor Type | Resulting Stereocontrol |

| Piperidine Alkaloids | Furan ring transformation to a dihydropyridinone intermediate. sapub.orgresearchgate.net | Chiral furan-containing amine | High diastereoselectivity in the formation of the piperidine core. |

| Pyrrolizidine Alkaloids | Cycloaddition reactions involving the furan ring. researchgate.net | Functionalized homochiral pyrrolidine derivative | Enantiomerically and diastereomerically pure synthesis. researchgate.net |

| Quaternary Pyrrolidines | Copper-catalyzed asymmetric 1,3-dipolar cycloaddition. sci-hub.se | Glycine iminoester and α-fluoro-β-phenyl-α,β-unsaturated ketone | High diastereomeric ratio (up to 86:14 dr) and excellent enantioselectivity (99% ee). sci-hub.se |

| Densely Functionalized Pyrrolidines | One-pot nitro-Mannich reaction/lactamisation cascade. ucl.ac.uk | Diorganozinc, nitroacrylate, and a PMP-protected 2-furyl imine | Highly diastereoselective, yielding a single diastereoisomer. ucl.ac.uk |

Derivatization and Functionalization of (2R)-2-(furan-2-yl)pyrrolidine for Further Synthetic Endeavors

The (2R)-2-(furan-2-yl)pyrrolidine scaffold is readily modified at several positions, allowing for the creation of a diverse library of compounds for various synthetic purposes. The secondary amine of the pyrrolidine ring is a prime site for functionalization, while the furan ring offers its own unique reactivity.

Common derivatizations of the pyrrolidine nitrogen include N-alkylation and N-acylation. organic-chemistry.orgthieme-connect.de These reactions are typically straightforward, employing alkyl halides or acyl chlorides in the presence of a base. organic-chemistry.org Such modifications can alter the steric and electronic properties of the molecule, which is particularly important when designing chiral ligands or intermediates for pharmaceutical synthesis. For example, N-alkylation is a key step in the synthesis of various biologically active compounds. thieme-connect.de

The furan ring can undergo a range of transformations. It can act as a diene in Diels-Alder reactions, be oxidized to open the ring and reveal dicarbonyl functionalities, or be hydrogenated to a tetrahydrofuran (B95107) ring. These reactions dramatically increase the molecular complexity and provide access to a wide array of different scaffolds. For instance, the oxidation of furans is a key step in the synthesis of some natural products. grafiati.com The table below illustrates several common derivatization reactions.

| Reaction Type | Reagents/Conditions | Functionalized Position | Purpose/Application |

| N-Alkylation | Alkyl halides, Base (e.g., K₂CO₃, Cs₂CO₃). organic-chemistry.orgmdpi.com | Pyrrolidine Nitrogen | Synthesis of N-substituted heterocycles, modification for ligand synthesis. organic-chemistry.orgrsc.org |

| N-Acylation | Acyl chlorides, Base (e.g., Et₃N). researchgate.net | Pyrrolidine Nitrogen | Protection of the amine, synthesis of amides for further transformation. |

| Furan Oxidation | Oxidizing agents (e.g., m-CPBA, O₃). sapub.orggrafiati.com | Furan Ring | Ring-opening to form dicarbonyls, key step in creating new heterocyclic systems. sapub.org |

| Cycloaddition | Dienophiles (e.g., maleic anhydride). ksu.edu.sa | Furan Ring | Construction of bicyclic systems, creating stereochemical complexity. |

Utilization in the Development of New Chiral Ligands for Asymmetric Catalysis

The C₂-symmetry and chiral backbone of pyrrolidine derivatives have made them privileged structures in the design of ligands for asymmetric catalysis. (2R)-2-(furan-2-yl)pyrrolidine serves as an excellent precursor for a variety of chiral ligands, particularly phosphine-based ligands, which are highly effective in transition-metal-catalyzed reactions.

The synthesis of these ligands typically involves the functionalization of the pyrrolidine nitrogen with a phosphorus-containing group. researchgate.netnih.govresearchgate.net For example, reacting the pyrrolidine with chlorodiphenylphosphine (B86185) can introduce a phosphine (B1218219) moiety. These P,N-type ligands have proven to be highly efficient in a range of asymmetric transformations.

Rhodium and Palladium complexes bearing ligands derived from chiral pyrrolidines are widely used. They have shown remarkable success in asymmetric hydrogenations, allylic alkylations, and Grignard cross-coupling reactions, often providing products with very high enantiomeric excess (ee). researchgate.netacs.orgacs.org The combination of the chiral pyrrolidine backbone and the electronic properties of the furan and phosphine groups creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.

The following table highlights the application of ligands derived from chiral pyrrolidines in asymmetric catalysis.

| Ligand Type | Catalyzed Reaction | Metal Catalyst | Substrate Example | Achieved Enantioselectivity (ee) |

| Phosphine-Phosphoramidite | Asymmetric Hydrogenation | Rhodium | β-(Acylamino)acrylates | >99% ee. acs.org |

| Chiral (β-aminoalkyl)phosphines | Grignard Cross-Coupling | Nickel/Palladium | 1-Phenylethyl chloride | Up to 94% ee. acs.org |

| Aminophosphine | Allylic Alkylation | Palladium | (E)-methyl allyl carbonates | Up to 97% ee. researchgate.net |

| P-Chiral Phosphine Ligands | Asymmetric Hydrogenation | Rhodium | Methyl (Z)-α-acetamidocinnamate | >99% ee. nih.gov |

Following a comprehensive search for scientific literature, it has been determined that specific data required to populate the detailed sections and subsections of the requested article on “(2R)-2-(furan-2-yl)pyrrolidine” is not available in publicly accessible resources. The provided outline demands a deep dive into mechanistic pathways, computational analyses, and kinetic/thermodynamic studies that are highly specific to this particular compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure without the underlying research data. The creation of content for the following sections would require access to specific studies that could not be located:

Mechanistic Elucidation and Computational Analysis of 2r 2 Furan 2 Yl Pyrrolidine Reactivity and Stereocontrol

Kinetic and Thermodynamic Studies on Reaction Control

Without these specific scientific findings, generating the requested article would lead to speculation and unsubstantiated information, which would not meet the required standards of accuracy and authority.

Advanced Characterization and Purity Assessment of Chiral Furan Pyrrolidine Compounds

Chiral Analytical Methodologies for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Its accurate determination is fundamental in chiral chemistry. A variety of analytical methods are available for quantifying enantiomeric excess, with chromatographic techniques being particularly prominent. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) is a premier technique for the determination of the enantiomeric excess of chiral compounds. heraldopenaccess.us The direct approach, which involves the use of a chiral stationary phase (CSP), is the most common and effective method for separating enantiomers. chromatographyonline.comeijppr.com CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers of the analyte. This results in the formation of transient, diastereomeric complexes with different binding strengths, causing one enantiomer to be retained longer on the column than the other, thus achieving separation. eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are exceptionally versatile and widely applied for the enantioseparation of a diverse range of compounds due to their broad applicability and high separation efficiency. eijppr.commdpi.com The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, which are influenced by the three-dimensional structure of the polysaccharide polymer. eijppr.comsigmaaldrich.com

For a compound like (2R)-2-(furan-2-yl)pyrrolidine, a method utilizing a polysaccharide-based CSP would be developed. The selection of the mobile phase—typically a mixture of an alkane like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography—is crucial for optimizing the resolution between the enantiomers. chromatographyonline.com Reversed-phase methods, using aqueous-organic mobile phases, are also viable with appropriately designed CSPs. mdpi.com The data below represents a typical set of conditions for such an analysis.

Table 1: Illustrative HPLC Method Parameters for Chiral Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for enantiomeric separation. semanticscholar.org |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Elutes the compound; the ratio is optimized to maximize resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Column Temperature | 25 °C | Temperature can influence interaction kinetics and thus separation. |

| Detection | UV Absorbance at 254 nm | Quantifies the amount of each enantiomer as it elutes. |

| Injection Volume | 10 µL | The volume of the sample introduced into the system. |

Spectroscopic Confirmation of Stereoisomeric Purity and Structural Features

While chromatography excels at quantification, spectroscopic techniques are indispensable for confirming the structural integrity and stereoisomeric purity of the isolated enantiomer. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. For a pure enantiomer like (2R)-2-(furan-2-yl)pyrrolidine, the ¹H and ¹³C NMR spectra will show a single set of distinct signals corresponding to the unique atoms in the molecule. The presence of the other enantiomer would not be distinguishable in a standard achiral solvent. However, the use of chiral solvating agents or chiral shift reagents can induce diastereomeric interactions, leading to separate signals for each enantiomer, allowing for spectroscopic purity assessment.

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, provides direct evidence of stereochemistry. mdpi.com

Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. purechemistry.org Enantiomers produce mirror-image ECD spectra, making it a powerful tool for confirming the enantiomeric purity and assigning the absolute configuration, often by comparing experimental spectra to those predicted by theoretical calculations. mdpi.comresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. mdpi.com It provides detailed structural information related to the molecule's absolute configuration in solution. The entire VCD spectrum serves as a unique fingerprint for a specific enantiomer, offering a robust method for confirming stereoisomeric purity. nih.gov

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | A specific pattern of chemical shifts and coupling constants. | Confirms the covalent structure and connectivity of the molecule. |

| ¹³C NMR | A distinct set of signals for each carbon atom. | Verifies the carbon framework of the compound. |

| FTIR | Characteristic absorption bands for N-H, C-H (furan, pyrrolidine), and C-O-C bonds. | Confirms the presence of key functional groups. |

| Circular Dichroism | Specific Cotton effects (positive or negative peaks) at certain wavelengths. | Confirms the optical activity and chiral nature of the sample. nih.gov |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive and powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov The technique requires a high-quality single crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, producing a unique diffraction pattern. Analysis of this pattern allows for the calculation of a 3D electron density map, from which the precise spatial arrangement of every atom can be determined. purechemistry.org

To establish the absolute configuration of a chiral molecule containing only light atoms (like C, H, N, O), the phenomenon of anomalous dispersion is utilized. researchgate.net By carefully measuring the intensities of specific pairs of reflections (Bijvoet pairs), subtle differences caused by anomalous scattering can be detected. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the correct absolute stereochemistry (e.g., R vs. S). researchgate.net A Flack parameter value close to zero for a given configuration confirms its correctness. While obtaining a suitable crystal can be a challenge, the resulting structural information is considered the "gold standard" for absolute configuration assignment. researchgate.netnih.gov

Table 3: Representative Crystallographic Parameters

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | e.g., Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P2₁2₁2₁ | Defines the specific symmetry elements within the crystal. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the basic repeating unit of the crystal. |

| Flack Parameter | e.g., 0.0(1) | A value near 0 confirms the assigned absolute configuration is correct. researchgate.net |

| R-factor | e.g., < 0.05 | An indicator of the quality of the fit between the crystallographic model and the experimental data. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantiomerically pure (2R)-2-(furan-2-yl)pyrrolidine?

- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or chiral resolution. For example:

- Hydrogenation : Use a chiral catalyst (e.g., Ru-BINAP complexes) to reduce a prochiral pyrroline precursor. Adjust solvent polarity (e.g., methanol/water mixtures) to optimize enantiomeric excess (ee) .

- Scission-Allylation : Start with (2S,4R)- or (2R,4S)-allyl-pyrrolidine derivatives. Perform selective cleavage of the allyl group under Pd-catalyzed conditions, followed by coupling with furan-2-yl lithium to introduce the furan moiety. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Ru-BINAP, H₂, MeOH/H₂O | 85 | 98 |

| 2 | Pd(PPh₃)₄, Fur-2-Li | 72 | 99 |

Q. How is the stereochemical configuration of (2R)-2-(furan-2-yl)pyrrolidine confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to resolve absolute configuration .

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Compare retention times with racemic mixtures .

- Optical Rotation : Measure [α]D²⁵ (e.g., +35° in CHCl₃) and cross-reference with literature values for (2R)-configured pyrrolidines .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for (2R)-2-(furan-2-yl)pyrrolidine derivatives?

- Methodological Answer :

- Assay Replication : Test compounds in triplicate across independent labs to rule out batch variability.

- Metabolic Stability Screening : Use liver microsomes (human/rat) to assess if inconsistent activity stems from rapid degradation .

- Target Engagement Studies : Employ SPR (surface plasmon resonance) to directly measure binding affinity to purported targets (e.g., GPCRs) .

- Case Study : Compound 4 (2-(furan-2-yl)pyrrolidine derivative) showed conflicting IC₅₀ values in kinase assays. Re-evaluation under standardized ATP concentrations (1 mM) resolved variability due to competition .

Q. How can computational modeling optimize the design of (2R)-2-(furan-2-yl)pyrrolidine-based enzyme inhibitors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen derivatives against target enzymes (e.g., COX-2). Prioritize compounds with ΔG < -9 kcal/mol .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time) .

- QSAR Models : Train models on datasets with >50 analogs. Key descriptors include logP, polar surface area, and furan ring torsion angles .

Q. What synthetic challenges arise in scaling up (2R)-2-(furan-2-yl)pyrrolidine, and how are they mitigated?

- Methodological Answer :

- Chiral Purity Loss : Use continuous-flow hydrogenation reactors to maintain high ee (>95%) at scale .

- Furan Stability : Replace THF with 2-MeTHF in Grignard reactions to prevent furan ring oxidation .

- Byproduct Formation : Implement in-line FTIR monitoring during coupling steps to detect early-stage impurities .

Data Contradiction Analysis

Q. Why do enantiomers of (2R)-2-(furan-2-yl)pyrrolidine exhibit divergent bioactivity profiles?

- Methodological Answer :

- Enzyme Stereoselectivity : Test both enantiomers against purified enzymes (e.g., CYP450 isoforms). For example, (2R)-forms may show 10-fold higher inhibition due to complementary active-site interactions .

- Membrane Permeability : Measure logD values (e.g., (2R): 1.2 vs. (2S): 0.8) to explain differences in cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.